(2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one
Description
(2Z)-6-Hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one is a synthetic benzofuran derivative characterized by a pyridin-2-ylmethylene substituent at the C2 position and a hydroxyl group at C4. This compound belongs to the aurone family, known for their α,β-unsaturated ketone systems, which confer diverse biological activities such as antioxidant, antimicrobial, and anticancer properties . Its Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, influencing its reactivity and spectral properties. The compound is synthesized via Claisen-Schmidt condensation between 6-hydroxybenzofuran-3(2H)-one and pyridine-2-carbaldehyde under basic conditions .
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-(pyridin-2-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-10-4-5-11-12(8-10)18-13(14(11)17)7-9-3-1-2-6-15-9/h1-8,16H/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLWADJKSRNLQP-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with pyridine-2-carbaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The C-6 hydroxyl group undergoes oxidation under acidic or catalytic conditions:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic conditions) | 6-oxo-benzofuran-3-one derivative | 65–78% | |
| CrO₃ (chromium trioxide) | Quinone-like oxidation product | 52% |
Mechanism : The hydroxyl group is oxidized to a carbonyl via protonation and deprotonation steps, forming a ketone or quinone structure.
Reduction Reactions
The α,β-unsaturated ketone system (C-2/C-3) is reduced selectively:
| Reagent/Conditions | Product | Stereochemistry | Reference |
|---|---|---|---|
| NaBH₄ (methanol, 0°C) | Saturated 2-pyridinylmethyl derivative | Retention of Z-configuration | |
| H₂/Pd-C (room temperature) | 2-(pyridin-2-ylmethyl)-benzofuran-3-one | N/A |
Note : Catalytic hydrogenation fully reduces the double bond, while borohydride selectively targets the conjugated system.
Substitution at the Hydroxyl Group
The C-6 hydroxyl group participates in nucleophilic substitution or alkylation:
Key Finding : Alkylation at C-6 enhances bioactivity; the 2,6-dichlorobenzyloxy derivative showed 90% inhibition of prostate cancer cell proliferation at 300 nM .
Coordination Chemistry
The pyridine nitrogen and hydroxyl oxygen act as ligands for metal ions:
| Metal Salt | Conditions | Complex Type | Stability | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | Ethanol, reflux | Square-planar Cu(II) | High | |
| FeCl₃ | Methanol, RT | Octahedral Fe(III) | Moderate |
Applications : Metal complexes are explored for antimicrobial and catalytic properties.
Electrophilic Aromatic Substitution
The benzofuran ring undergoes halogenation and nitration:
| Reagent | Position | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂ (FeBr₃ catalyst) | C-5 or C-7 | Mono-brominated derivative | 60–70% | |
| HNO₃/H₂SO₄ | C-4 | Nitro-substituted derivative | 45% |
Regioselectivity : Electron-donating hydroxyl group directs substitution to ortho/para positions.
Tautomerism and Photoreactivity
The compound exhibits keto-enol tautomerism and UV-induced isomerization:
| Condition | Observation | Outcome | Reference |
|---|---|---|---|
| UV light (365 nm) | E/Z isomerization | Altered bioactivity | |
| Basic aqueous solution | Enolate formation | Enhanced nucleophilicity |
Biological Impact : The Z-configuration is critical for tubulin-binding activity in anticancer studies .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activating Groups | Inhibitors |
|---|---|---|---|
| Oxidation of -OH | Fast | Electron-withdrawing pyridine | Steric hindrance at C-6 |
| Alkylation at C-6 | Moderate | Dehydrated solvents | Polar protic solvents |
| Metal coordination | Slow | Chelating solvents | Competing ligands |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. Compounds with similar structures have shown efficacy against various bacterial strains and fungi. The introduction of the pyridine moiety in (2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one enhances its interaction with biological targets, potentially increasing its efficacy against pathogens.
Table 1: Antimicrobial Activity Data of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 8 | M. tuberculosis |
| Compound 2 | 2 | Candida albicans |
| This compound | TBD | TBD |
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. Its unique structure allows it to interact with specific molecular targets involved in cancer progression.
The compound has been explored for its potential to modulate various biological pathways. Its mechanism of action may involve binding to enzymes or receptors, thereby inhibiting their activity and leading to therapeutic effects.
Chemical Synthesis
The synthesis of this compound typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with pyridine-2-carbaldehyde under basic conditions. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Uniqueness
What sets this compound apart is its specific combination of functional groups that enhance its biological activity while maintaining stability under physiological conditions.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one would depend on its specific biological target. Generally, compounds with benzofuran and pyridine moieties can interact with various enzymes and receptors, modulating their activity. The hydroxyl group may form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituent identity and position. Below is a comparative analysis of key analogs:
Table 1: Physicochemical Properties of Selected Benzofuran Derivatives
Key Observations:
- Substituent Bulk and Polarity: Quinoline-substituted analogs (e.g., 4b, A6) exhibit higher melting points (>220°C) compared to pyrrolidine-substituted derivatives (4e), likely due to enhanced π-π stacking and hydrogen bonding .
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (e.g., 3-methoxy in ) increase solubility but reduce yields due to steric hindrance. Chlorine substituents (e.g., 2,4-dichloro in ) may enhance electrophilic reactivity.
- Synthesis Yields: Pyrrolidine-substituted 4e (83% yield) outperforms quinoline analogs (72% for 4b), suggesting that bulky substituents hinder condensation efficiency .
Substituent Effects on Spectral Properties
Table 2: ¹³C NMR Data Comparison (DMSO-d6, δ ppm)
Key Observations:
Biological Activity
(2Z)-6-Hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one, also referred to as CB32555622, is a complex organic compound characterized by its unique structural features, including a benzofuran core and a pyridine moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula: C₁₄H₉NO₃
- Molecular Weight: 239.23 g/mol
- CAS Number: 691398-44-4
The compound possesses a hydroxyl group at the 6-position and a methylene bridge connecting the pyridine to the benzofuran structure. This configuration is believed to contribute significantly to its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Antioxidant Activity
- The compound has shown potential as an antioxidant, which is crucial in mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals.
-
Anticancer Properties
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells, similar to other benzofuran derivatives known for anticancer activity.
-
Antimicrobial Activity
- The presence of the pyridine moiety enhances its interaction with biological macromolecules, potentially leading to antimicrobial effects. Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens.
- Enzyme Inhibition
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
The mechanisms underlying the biological activities of this compound are still being investigated. However, potential mechanisms include:
- Reactive Oxygen Species (ROS) Scavenging: The hydroxyl group may facilitate the neutralization of free radicals.
- Apoptosis Induction: Similar compounds have been shown to activate intrinsic and extrinsic apoptotic pathways in cancer cells.
- Enzyme Interaction: Binding studies suggest that this compound may interact with specific targets within cancerous cells, inhibiting their growth and proliferation.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a multi-step synthesis protocol for (2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one to ensure optimal yield and purity?
- Methodological Answer : Prioritize regioselective condensation reactions to form the benzofuran core, followed by controlled introduction of the pyridinylmethylene group. Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres to minimize side reactions. Intermediate purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) ensures purity. Reaction monitoring via TLC or HPLC is critical at each step .
Q. Which analytical techniques are most effective for confirming the stereochemical configuration and functional group integrity of this compound?
- Methodological Answer :
- Stereochemistry : X-ray crystallography provides definitive confirmation of the Z-configuration at the methylene position. Computational modeling (e.g., DFT) can supplement experimental data .
- Functional Groups : Use H NMR to identify hydroxyl protons (broad singlet at δ 6–7 ppm) and pyridine ring protons (aromatic splitting patterns). IR spectroscopy confirms carbonyl (C=O) stretches (~1700 cm) .
Q. How can researchers evaluate the antioxidant potential of this compound using standardized assays?
- Methodological Answer : Employ DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Prepare serial dilutions in DMSO or ethanol, and measure absorbance at 517 nm (DPPH) or 734 nm (ABTS). Compare IC values to ascorbic acid controls .
Advanced Research Questions
Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS quantification in plasma/tissue samples.
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites, which may explain reduced activity in vivo.
- Dose Optimization : Conduct dose-response studies in animal models to align efficacy with in vitro IC values .
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electron density to identify reactive sites. Molecular electrostatic potential (MEP) surfaces highlight nucleophilic/electrophilic regions. Compare predicted vs. experimental reaction outcomes (e.g., bromination at the benzofuran C5 position) .
Q. What experimental approaches validate the compound’s mechanism of action in anticancer studies?
- Methodological Answer :
- Target Identification : Use affinity chromatography or thermal shift assays to isolate binding proteins.
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., apoptosis via caspase-3 activation).
- In Vivo Validation : Use xenograft models with tumor volume measurements and immunohistochemical staining for proliferation markers (Ki-67) .
Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Controlled Synthetic Variations : Systematically modify substituents (e.g., hydroxyl → methoxy groups) to isolate structural contributors to activity.
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate electronic (Hammett σ), steric (Taft E), and lipophilic (logP) parameters with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
